molecular formula C24H25FN4O3 B2890099 2-(3-Fluorophenoxy)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 1049337-44-1

2-(3-Fluorophenoxy)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Cat. No. B2890099
CAS RN: 1049337-44-1
M. Wt: 436.487
InChI Key: NGSCXGBFXQXWFT-UHFFFAOYSA-N
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Description

2-(3-Fluorophenoxy)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C24H25FN4O3 and its molecular weight is 436.487. The purity is usually 95%.
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Scientific Research Applications

Antimalarial Activity

Aryl piperazine and pyrrolidine derivatives, structurally related to the compound , have been synthesized and evaluated for their potential to inhibit the growth of Plasmodium falciparum, a parasite responsible for malaria. These studies revealed that certain structural features, including the presence of a hydroxyl group, a propane chain, and a fluorine atom, are crucial for antimalarial activity. The most active compounds in these series demonstrated significant activity against the Plasmodium falciparum strain, highlighting their potential as antimalarial agents (Mendoza et al., 2011).

Analgesic and Anti-inflammatory Properties

Research into derivatives structurally related to the specified compound has shown promise in the development of new analgesic and anti-inflammatory agents. Specifically, studies have identified compounds with potent analgesic activity superior to acetylsalicylic acid in certain tests, as well as comparable anti-inflammatory activity to standard compounds like indomethacin. These findings underscore the potential of such compounds for therapeutic applications in pain and inflammation management (Gökçe et al., 2005).

Synthesis and Structural Studies

The synthesis of complex molecules involving fluorophenyl and piperazine units, akin to the compound , has been a significant area of study. These efforts have focused on developing key intermediates for pharmaceuticals, demonstrating the versatility and importance of such structures in drug synthesis. Research detailing the synthesis routes and structural analysis of related compounds provides a foundation for the development of novel therapeutic agents (Botteghi et al., 2001).

Neurotransmitter Receptor Study

Compounds with structural similarities to the specified chemical have been utilized in the study of neurotransmitter receptors, such as the serotonin 5-HT1A receptor. Research involving radiolabeled antagonists has contributed to our understanding of serotonergic neurotransmission, offering insights into the functioning of serotonin receptors in the brain. Such studies are crucial for the development of treatments for neurological and psychiatric disorders (Plenevaux et al., 2000).

Antimicrobial and Antifungal Activities

Research has also focused on the antimicrobial and antifungal properties of compounds related to 2-(3-Fluorophenoxy)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one. Studies have demonstrated the potential of these compounds in treating infections caused by various microbial and fungal pathogens, highlighting their importance in the development of new antimicrobial agents (Patel & Patel, 2010).

properties

IUPAC Name

2-(3-fluorophenoxy)-1-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O3/c1-17(32-21-5-3-4-19(25)16-21)24(30)29-14-12-28(13-15-29)23-11-10-22(26-27-23)18-6-8-20(31-2)9-7-18/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSCXGBFXQXWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)OC)OC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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